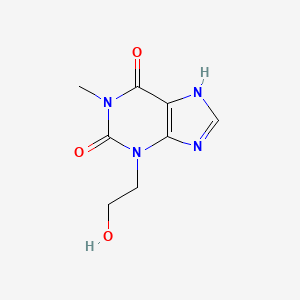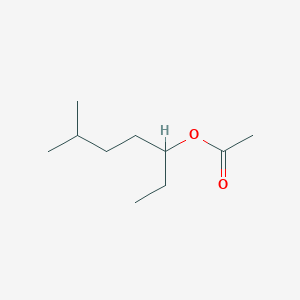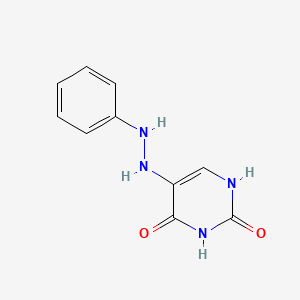![molecular formula C7H9N B14692834 Bicyclo[3.1.0]hexane-1-carbonitrile CAS No. 31357-72-9](/img/structure/B14692834.png)
Bicyclo[3.1.0]hexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.0]hexane-1-carbonitrile: is an organic compound with the molecular formula C₇H₉N and a molecular weight of 107.1531 g/mol It is characterized by a bicyclic structure, which includes a three-membered ring fused to a five-membered ring, with a nitrile group attached to the carbon at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexane-1-carbonitrile can be achieved through various methods. One notable approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing the reaction conditions for scalability, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.1.0]hexane-1-carbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in (3 + 2) cycloaddition reactions to form complex bicyclic structures.
Substitution Reactions: The nitrile group can be involved in nucleophilic substitution reactions, leading to the formation of amides, amines, and other derivatives.
Common Reagents and Conditions:
Cyclopropenes and Cyclopropylanilines: Used in the (3 + 2) annulation reactions.
Photoredox Catalysts: Organic or iridium-based catalysts are employed under blue LED irradiation.
Major Products: The major products formed from these reactions include various bicyclic scaffolds with three contiguous stereocenters, which are valuable in medicinal chemistry .
Scientific Research Applications
Chemistry: Bicyclo[3.1.0]hexane-1-carbonitrile serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development. It has been used to synthesize bioactive compounds with promising therapeutic properties, including treatments for psychiatric disorders and cancer .
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemical intermediates .
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane-1-carbonitrile involves its interaction with various molecular targets and pathways. The high ring strain of the bicyclic structure makes it a reactive intermediate, facilitating the formation of complex products through cycloaddition and substitution reactions . The nitrile group can also participate in nucleophilic attacks, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane: A similar compound without the nitrile group, used in various synthetic applications.
Bicyclo[4.3.0]nonene: Another bicyclic compound with different ring sizes, used in nucleoside analogues.
Uniqueness: Bicyclo[3.1.0]hexane-1-carbonitrile is unique due to its combination of a bicyclic structure and a nitrile group, which imparts distinct reactivity and potential for diverse applications in synthetic chemistry and drug development .
Properties
CAS No. |
31357-72-9 |
|---|---|
Molecular Formula |
C7H9N |
Molecular Weight |
107.15 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexane-1-carbonitrile |
InChI |
InChI=1S/C7H9N/c8-5-7-3-1-2-6(7)4-7/h6H,1-4H2 |
InChI Key |
WZMKNKUWNYXOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2(C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)



![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)




![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
